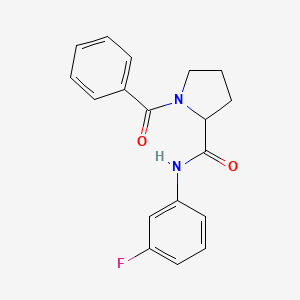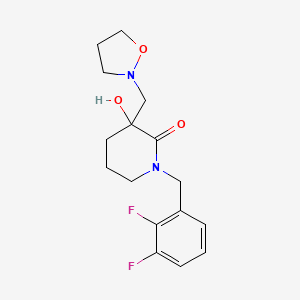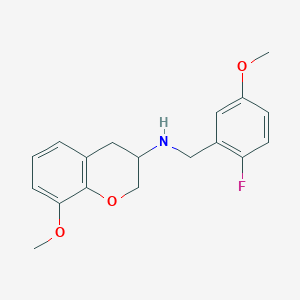
1-benzoyl-N-(3-fluorophenyl)prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzoyl-N-(3-fluorophenyl)prolinamide, also known as BFP, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the group of proline derivatives and has been extensively studied for its potential as a therapeutic agent.
Mecanismo De Acción
1-benzoyl-N-(3-fluorophenyl)prolinamide works by inhibiting specific enzymes and proteins that are involved in the progression of diseases. For example, in cancer cells, 1-benzoyl-N-(3-fluorophenyl)prolinamide inhibits the activity of the enzyme histone deacetylase (HDAC), which is responsible for the uncontrolled growth and division of cancer cells. In Alzheimer's disease, 1-benzoyl-N-(3-fluorophenyl)prolinamide inhibits the aggregation of beta-amyloid peptides, which are responsible for the formation of plaques in the brain.
Biochemical and Physiological Effects:
1-benzoyl-N-(3-fluorophenyl)prolinamide has been shown to have various biochemical and physiological effects. For example, it can induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and improve cognitive function by enhancing synaptic plasticity and reducing neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-benzoyl-N-(3-fluorophenyl)prolinamide is its high potency and selectivity towards specific targets. This makes it a valuable tool for studying the function of specific enzymes and proteins in various disease models. However, one limitation of 1-benzoyl-N-(3-fluorophenyl)prolinamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for 1-benzoyl-N-(3-fluorophenyl)prolinamide research. One area of interest is the development of 1-benzoyl-N-(3-fluorophenyl)prolinamide derivatives with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of 1-benzoyl-N-(3-fluorophenyl)prolinamide in combination with other drugs or therapies for synergistic effects. Additionally, 1-benzoyl-N-(3-fluorophenyl)prolinamide could be studied in the context of other diseases such as autoimmune disorders and infectious diseases.
Métodos De Síntesis
1-benzoyl-N-(3-fluorophenyl)prolinamide can be synthesized through a multistep process that involves the condensation of 3-fluorobenzaldehyde with proline, followed by the addition of benzoyl chloride. The resulting compound is then purified through recrystallization to obtain pure 1-benzoyl-N-(3-fluorophenyl)prolinamide.
Aplicaciones Científicas De Investigación
1-benzoyl-N-(3-fluorophenyl)prolinamide has been investigated for its potential as a therapeutic agent in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential as an anti-inflammatory agent and as a modulator of immune responses.
Propiedades
IUPAC Name |
1-benzoyl-N-(3-fluorophenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c19-14-8-4-9-15(12-14)20-17(22)16-10-5-11-21(16)18(23)13-6-2-1-3-7-13/h1-4,6-9,12,16H,5,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTUDWYEXABKPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-1-(phenylcarbonyl)prolinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B5975988.png)
![N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(2-chlorobenzyl)-1-piperazinamine](/img/structure/B5975993.png)
![3-(3,4-difluorophenyl)-5-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5975999.png)

![1-(2-fluorophenyl)-N-[1-(3-methoxybenzyl)-3-piperidinyl]cyclopropanecarboxamide](/img/structure/B5976018.png)

![2-[(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5976036.png)
![3-{[4-(4-chlorophenoxy)-1-piperidinyl]carbonyl}-1-phenyl-2-pyrrolidinone](/img/structure/B5976042.png)
![N-{2-[(2-ethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B5976051.png)

![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B5976059.png)
![5-(1-piperidinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B5976064.png)

![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5976084.png)